(3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one
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Overview
Description
(3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one is a chiral compound with a specific three-dimensional arrangement of its atoms. This compound is notable for its unique stereochemistry, which can influence its chemical behavior and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one can be achieved through various methods. One common approach involves the use of enantioselective synthesis techniques to ensure the correct stereochemistry. For instance, a chemoenzymatic synthesis method can be employed, which involves the use of lipase-mediated resolution protocols . This method starts with commercially available diallylamine and involves ring-closing metathesis (RCM) via SN2 displacement reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar enantioselective techniques. The use of immobilized enzymes on diatomaceous earth, such as Pseudomonas cepacia lipase, can provide high enantiomeric excess and yield .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
(3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It can be used to study enzyme-substrate interactions due to its specific stereochemistry.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism of action of (3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one involves its interaction with specific molecular targets. Its stereochemistry allows it to fit into enzyme active sites or receptor binding pockets in a highly specific manner. This can influence various biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-methyl-3-hexanol: This compound is a pheromone of the ant Tetramorium impurum and has a similar chiral methyl branching.
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound is used in antibacterial applications and has a similar stereochemistry.
Uniqueness
(3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one is unique due to its specific cyclohexanone structure combined with chiral centers. This combination imparts distinct chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)10-5-4-9(11)6-8(10)3/h7-8,10H,4-6H2,1-3H3/t8-,10+/m1/s1 |
InChI Key |
IBFKCSXNSLCITI-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)CC[C@H]1C(C)C |
Canonical SMILES |
CC1CC(=O)CCC1C(C)C |
Origin of Product |
United States |
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